molecular formula C13H9ClN2S B1487935 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine CAS No. 1267224-50-9

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine

Cat. No.: B1487935
CAS No.: 1267224-50-9
M. Wt: 260.74 g/mol
InChI Key: XSUQSBHGQBCFCR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound has a chlorophenyl group attached to the benzothiazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3-chloroaniline with 2-aminothiophenol in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzothiazole ring.

  • Cyclization Reaction: Another method includes the cyclization of 2-(3-chlorophenyl)thiourea with chloroacetic acid under acidic conditions.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the benzothiazole ring and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the chlorophenyl group can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Derivatives with different functional groups at the chlorophenyl position.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine: Similar structure but with the chlorophenyl group at a different position.

  • 2-(3-Chlorophenyl)-1,3-benzothiazol-5-amine: Similar structure but with the amine group at a different position.

  • 2-(3-Chlorophenyl)-1,3-benzothiazole: Similar structure but without the amine group.

Uniqueness: 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine is unique due to its specific arrangement of the chlorophenyl and amine groups, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUQSBHGQBCFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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